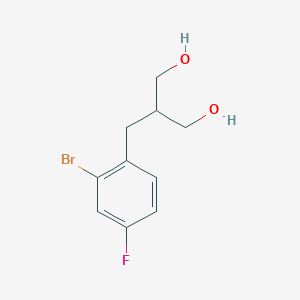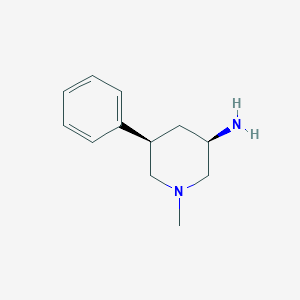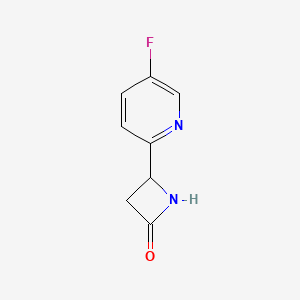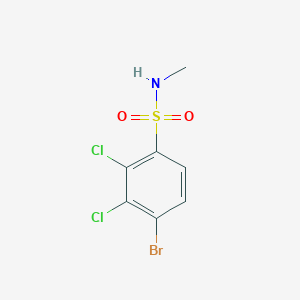
4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting from a benzene derivative. The process may include:
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Sulfonation: Introduction of the sulfonamide group using sulfonating agents such as chlorosulfonic acid.
N-Methylation: Methylation of the amine group using methylating agents like methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can engage in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield different substituted benzene derivatives.
Applications De Recherche Scientifique
4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The presence of halogens and the sulfonamide group allows it to form strong bonds with these targets, potentially inhibiting their activity. This can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2,3-dichlorobenzene-1-sulfonamide
- 2,3-Dichloro-4-methylbenzene-1-sulfonamide
- 4-Bromo-2-chloro-N-methylbenzene-1-sulfonamide
Uniqueness
4-Bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide is unique due to the specific combination of bromine, chlorine, and sulfonamide groups attached to the benzene ring
Propriétés
Formule moléculaire |
C7H6BrCl2NO2S |
|---|---|
Poids moléculaire |
319.00 g/mol |
Nom IUPAC |
4-bromo-2,3-dichloro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H6BrCl2NO2S/c1-11-14(12,13)5-3-2-4(8)6(9)7(5)10/h2-3,11H,1H3 |
Clé InChI |
PUKMVVXGSNUGJT-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=C(C(=C(C=C1)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxyspiro[3.3]heptane-1-thiol](/img/structure/B13084941.png)

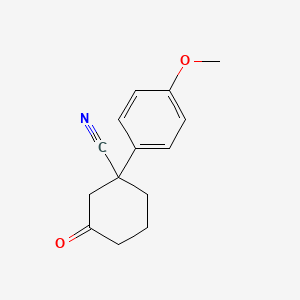

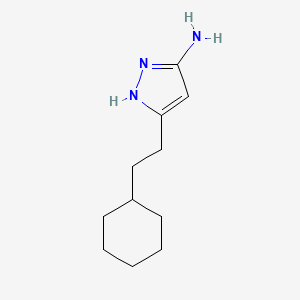
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13084975.png)
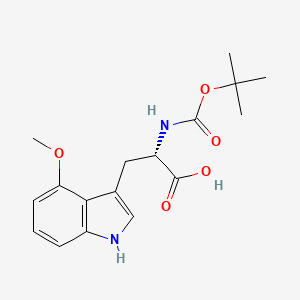
![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13084984.png)
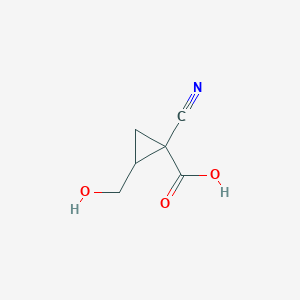
![4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13084990.png)

